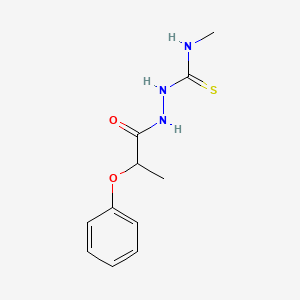

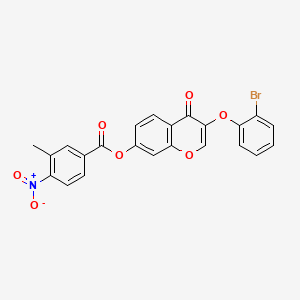

![molecular formula C22H29N3O2S2 B4539587 4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide](/img/structure/B4539587.png)

4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cycloalkylamino-1-carbonylbenzenesulfonamides, including structures similar to 4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide, involves strategic modifications to the cycloalkylamine nucleus and the incorporation of hydrophobic or hydrophilic functionalities. These modifications aim to optimize interactions within the enzyme cavity, enhancing the compound's inhibitory efficacy against specific human carbonic anhydrase isoforms (Buemi et al., 2019).

Molecular Structure Analysis

Structural analysis through crystallography provides insights into the binding mechanisms of sulfonamide derivatives to enzyme targets. The orientation and interactions of these molecules within the enzyme's active site are critical for their inhibitory activity. Understanding the crystal structure of similar compounds bound to carbonic anhydrase enzymes highlights the importance of molecular conformation in achieving potent inhibition (Buemi et al., 2019).

Chemical Reactions and Properties

Cyanobenzenesulfonamides, structurally related to our compound of interest, demonstrate a unique reactivity pattern, especially in amine synthesis and protecting strategies. Their ability to undergo clean cleavage to the parent amine under specific conditions suggests potential for broader chemical applications, highlighting the compound's chemical reactivity and functional versatility (Schmidt et al., 2017).

Physical Properties Analysis

The determination of crystal structures for drugs like tolbutamide, which share a sulfonamide group with our compound, provides valuable information on the physical properties that influence drug behavior. These properties include crystal packing, hydrogen bonding, and van der Waals interactions, which are essential for understanding the compound's stability, solubility, and overall physical behavior (Nirmala & Gowda, 1981).

Chemical Properties Analysis

The chemical properties of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides reveal insights into the acylation of amines, demonstrating the compound's potential for selective protection and activation of amines. This indicates a broader chemical utility, underscoring the importance of exploring the chemical properties of sulfonamide derivatives for synthetic and medicinal chemistry applications (Ebrahimi et al., 2015).

Propriétés

IUPAC Name |

1-cyclohexyl-3-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S2/c1-15-13-16(2)21(17(3)14-15)25-29(26,27)20-11-9-19(10-12-20)24-22(28)23-18-7-5-4-6-8-18/h9-14,18,25H,4-8H2,1-3H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDDZUNWGYTNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(cyclohexylcarbamothioyl)amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

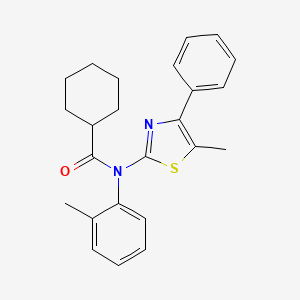

![3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propen-1-one](/img/structure/B4539505.png)

![1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4539512.png)

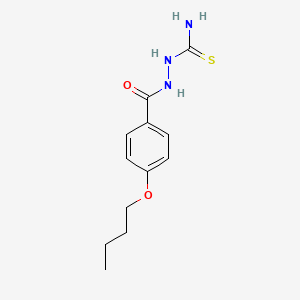

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4539518.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4539545.png)

![N-[3-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B4539553.png)

![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4539579.png)

![N-isopropyl-2-methoxy-5-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4539597.png)